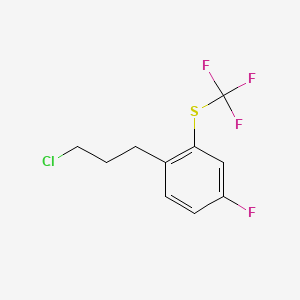
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
準備方法
The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the fluorine atom onto the benzene ring.
Substitution: Attachment of the 3-chloropropyl group via a substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethylthio group using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .
類似化合物との比較
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethoxy group instead of a fluorine atom.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene: Contains a difluoromethoxy group and a different substitution pattern on the benzene ring
特性
分子式 |
C10H9ClF4S |
|---|---|
分子量 |
272.69 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChIキー |
UXXNTAZFAMZNJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)SC(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


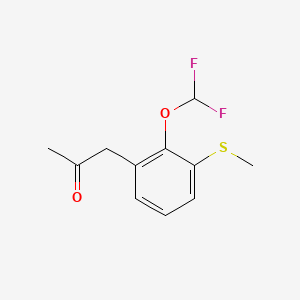
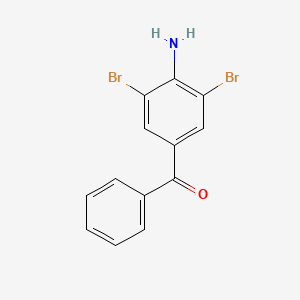
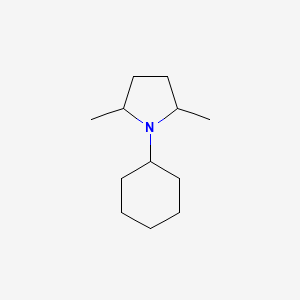
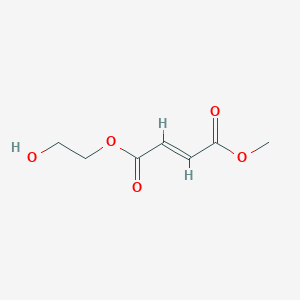
![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
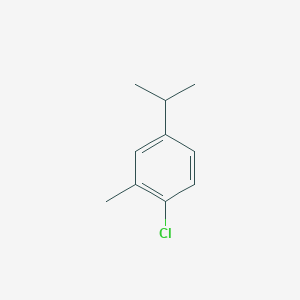
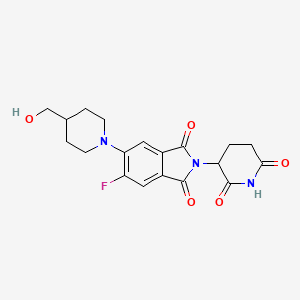
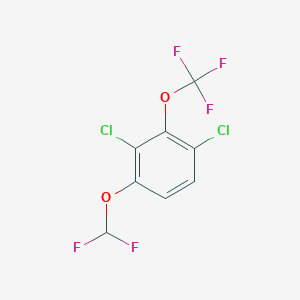
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)


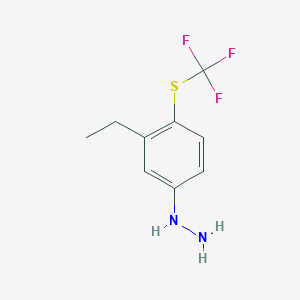
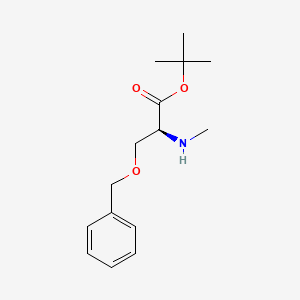
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
